molecular formula C16H26N6 B12684157 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide CAS No. 83846-72-4

1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide

Cat. No.: B12684157
CAS No.: 83846-72-4
M. Wt: 302.42 g/mol
InChI Key: OWAANMSIPJPLRQ-UHFFFAOYSA-N
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Description

1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide is a synthetic organic compound that belongs to the class of biguanides. Biguanides are known for their diverse applications, particularly in medicinal chemistry. This compound is characterized by the presence of a pyrrolidine ring, a tolyl group, and a biguanide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide typically involves the following steps:

    Formation of the Pyrrolidine Intermediate: The starting material, 1-ethyl-2-pyrrolidine, is synthesized through the alkylation of pyrrolidine with ethyl bromide under basic conditions.

    Biguanide Formation: The pyrrolidine intermediate is then reacted with p-tolyl isocyanate to form the corresponding urea derivative.

    Final Coupling: The urea derivative is treated with a biguanide reagent, such as dicyandiamide, under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the biguanide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in metabolic pathways.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Metformin: A well-known biguanide used in the treatment of type 2 diabetes.

    Phenformin: Another biguanide with similar therapeutic applications but withdrawn due to safety concerns.

Uniqueness

1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the tolyl group, which may confer distinct biological activities and chemical properties compared to other biguanides.

Properties

CAS No.

83846-72-4

Molecular Formula

C16H26N6

Molecular Weight

302.42 g/mol

IUPAC Name

(1E)-1-[amino-(4-methylanilino)methylidene]-2-[(1-ethylpyrrolidin-2-yl)methyl]guanidine

InChI

InChI=1S/C16H26N6/c1-3-22-10-4-5-14(22)11-19-15(17)21-16(18)20-13-8-6-12(2)7-9-13/h6-9,14H,3-5,10-11H2,1-2H3,(H5,17,18,19,20,21)

InChI Key

OWAANMSIPJPLRQ-UHFFFAOYSA-N

Isomeric SMILES

CCN1CCCC1CN=C(N)/N=C(\N)/NC2=CC=C(C=C2)C

Canonical SMILES

CCN1CCCC1CN=C(N)N=C(N)NC2=CC=C(C=C2)C

Origin of Product

United States

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